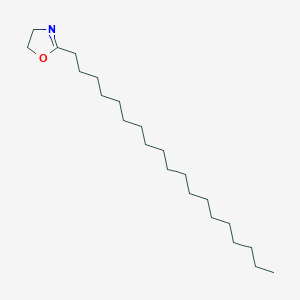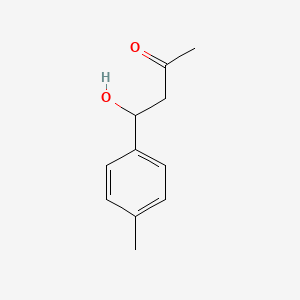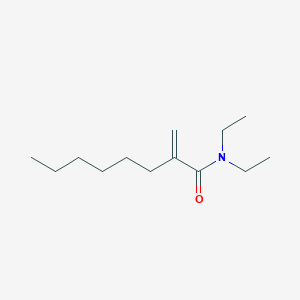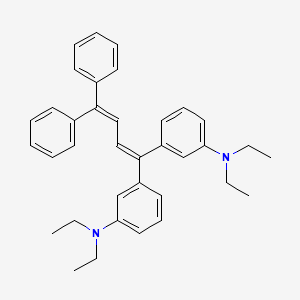
3,3'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) is an organic compound characterized by its complex structure, which includes a butadiene core flanked by diphenyl groups and diethylaniline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) typically involves the coupling of 1,4-diphenyl-1,3-butadiene with N,N-diethylaniline derivatives. The reaction conditions often require a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the use of palladium catalysts, copper iodide as a co-catalyst, and an appropriate base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system, which can be used in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares the butadiene core but lacks the diethylaniline moieties.
Diphenylbutadiyne: Contains a similar diphenyl structure but with a different bonding arrangement.
N,N-Diethylaniline: Contains the diethylaniline moiety but lacks the butadiene core.
Uniqueness
3,3’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) is unique due to its combination of a conjugated butadiene system with diethylaniline groups, which imparts distinct chemical and physical properties
Propiedades
| 118780-51-1 | |
Fórmula molecular |
C36H40N2 |
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
3-[1-[3-(diethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-diethylaniline |
InChI |
InChI=1S/C36H40N2/c1-5-37(6-2)33-23-15-21-31(27-33)36(32-22-16-24-34(28-32)38(7-3)8-4)26-25-35(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-28H,5-8H2,1-4H3 |
Clave InChI |
HIZIPMSNTDCUMS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=CC(=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/no-structure.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)

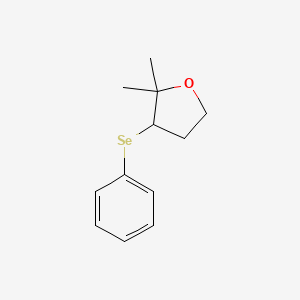

![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
